
4,7-Octadecadienoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Octadecadienoic acid methyl ester is a chemical compound with the molecular formula C19H34O2 and a molecular weight of 294.47 g/mol It is a type of fatty acid methyl ester, which is commonly used in various industrial and scientific applications
Preparation Methods
Synthetic Routes and Reaction Conditions
4,7-Octadecadienoic acid methyl ester is typically synthesized through the esterification of 4,7-octadecadienoic acid with methanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often involve heating the mixture to a temperature range of 60-80°C for several hours to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The process begins with the extraction of 4,7-octadecadienoic acid from natural sources or its synthesis through chemical methods. The extracted or synthesized acid is then reacted with methanol in the presence of an acid catalyst. The reaction mixture is heated and stirred continuously to achieve high yields of the ester. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
4,7-Octadecadienoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or hydroperoxides.
Reduction: It can be reduced to form saturated fatty acid methyl esters.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used. The reaction is usually conducted at low temperatures.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, hydroperoxides
Reduction: Saturated fatty acid methyl esters
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
4,7-Octadecadienoic acid methyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Studied for its role in biological membranes and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of biodiesel and as a lubricant additive.
Mechanism of Action
The mechanism of action of 4,7-octadecadienoic acid methyl ester involves its interaction with cellular membranes and enzymes. It can modulate the fluidity of membranes and affect the activity of membrane-bound enzymes. Additionally, it may interact with specific molecular targets such as receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 9,12-Octadecadienoic acid methyl ester (Linoleic acid methyl ester)
- 9,12-Octadecadienoic acid, methyl ester, (E,E)-
- Cis-9, trans-12 methyl linoleate
Comparison
4,7-Octadecadienoic acid methyl ester is unique due to its specific double bond positions at the 4th and 7th carbon atoms. This structural feature distinguishes it from other similar compounds like 9,12-octadecadienoic acid methyl ester, which has double bonds at the 9th and 12th positions. The unique structure of this compound may result in different chemical reactivity and biological activities compared to its analogs .
Properties
CAS No. |
56630-29-6 |
|---|---|
Molecular Formula |
C19H34O2 |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
methyl octadeca-4,7-dienoate |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h12-13,15-16H,3-11,14,17-18H2,1-2H3 |
InChI Key |
QJWDMDBBPMJKTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC=CCC=CCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


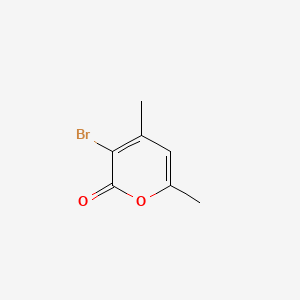
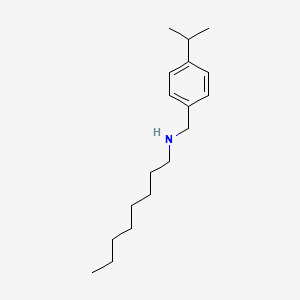
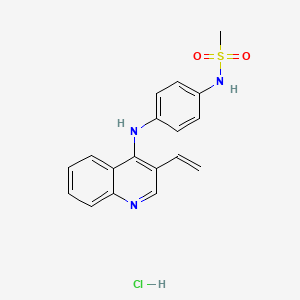

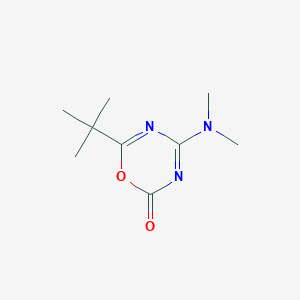
![1-Thiaspiro[4.4]non-3-EN-6-one](/img/structure/B13801472.png)

![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-methyl-1,2,5-oxadiazol-3-YL)-](/img/structure/B13801476.png)
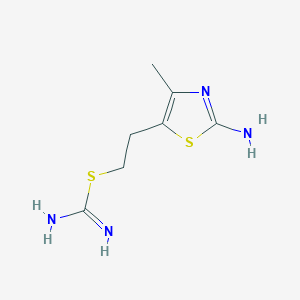
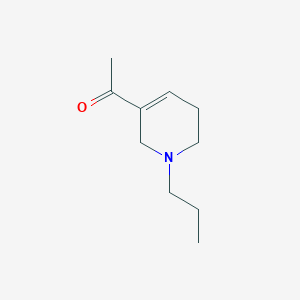
![[(3aR,4S,6R,6aR)-4-acetyloxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate](/img/structure/B13801505.png)
![Acetonitrile,[(2S,3R,4S)-2-hydroxy-3,4-dimethoxycyclohexylidene]-](/img/structure/B13801507.png)
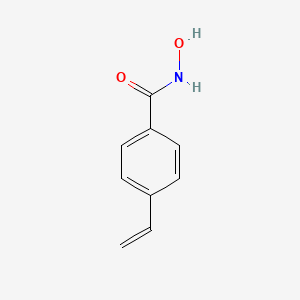
![2H-Pyran, 2,2'-[1,10-decanediylbis(oxy)]bis[tetrahydro-](/img/structure/B13801515.png)
